molecular formula C16H23NO5 B8098154 (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

Cat. No.: B8098154
M. Wt: 309.36 g/mol
InChI Key: HHLRSIRFPJAVAT-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid (CAS 876755-79-2) is a chiral amino acid derivative of significant value in medicinal chemistry and advanced pharmaceutical research . Its structure features a stereogenic center and a tert-butoxycarbonyl (Boc)-protected amine group, which enhances stability during synthetic processes and allows for orthogonal protection strategies in complex multi-step synthesis . The 4-isopropoxyphenyl substituent contributes to the molecule's lipophilicity and introduces specific steric properties that can influence its interactions with biological targets . This compound serves as a crucial synthetic intermediate, primarily as a building block for the development of active pharmaceutical ingredients (APIs) . Its applications are prominent in peptide synthesis, where the Boc group can be cleanly removed under mild acidic conditions to reveal the free amine for subsequent coupling reactions . The precise stereochemistry is essential for creating molecules that target specific biological pathways, making it particularly useful in the synthesis of therapeutics aimed at neurological and inflammatory disorders . Furthermore, its well-defined chiral structure makes it a valuable scaffold for structure-activity relationship (SAR) studies, enabling researchers to investigate how modifications affect binding affinity to enzymes and receptors, which is fundamental in the discovery of new enzyme inhibitors or receptor modulators . The compound is offered for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRSIRFPJAVAT-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves dissolving L-phenylalanine analogs in a mixture of aqueous sodium hydroxide (44 g in 1.1 L water) and tert-butyl alcohol (750 mL). Boc₂O (223 g, 1 mol) is added dropwise, inducing an exothermic reaction (30–35°C) and forming a white precipitate. After overnight stirring, the pH stabilizes at 7.5–8.5, and unreacted reagents are removed via pentane extraction.

Carboxylic Acid Functionalization

The protected intermediate undergoes carboxylation or oxidation to introduce the acetic acid moiety. For example, trimethylsilyldiazomethane in a benzene-methanol solvent system at 0°C selectively methylates the carboxylic acid, achieving a 66% yield after flash chromatography. Acidic hydrolysis (e.g., HCl or H₂SO₄) subsequently regenerates the free carboxylic acid.

Boc Deprotection

Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane, selectively removing the Boc group while preserving the isopropoxyphenyl and acetic acid functionalities. The reaction is monitored via TLC or HPLC to ensure completeness.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes efficiency and cost-effectiveness through:

Continuous Flow Reactors

Continuous flow systems enhance heat and mass transfer, reducing reaction times by 40–60% compared to batch processes. For Boc protection, residence times under 30 minutes at 50°C achieve >90% conversion, with in-line pH monitoring ensuring consistent basic conditions.

Automated Purification Systems

Crystallization is favored for large-scale operations due to lower solvent consumption. Solvent-antisolvent systems (e.g., ethyl acetate/heptane) yield 85–90% pure product, while chromatography remains reserved for high-purity batches (>98%).

Table 1: Industrial vs. Laboratory-Scale Parameters

ParameterIndustrial ScaleLaboratory Scale
Reactor TypeContinuous FlowBatch (Round-Bottom Flask)
Boc Protection Time30 minutes12–24 hours
Yield85–90%70–75%
Purification MethodCrystallizationFlash Chromatography

Optimization of Reaction Conditions

Solvent Systems

  • Aqueous tert-Butyl Alcohol : Enhances Boc₂O solubility while minimizing hydrolysis.

  • Benzene-Methanol (1:1) : Facilitates methyl ester formation with trimethylsilyldiazomethane at 0°C.

Temperature Control

Exothermic reactions (e.g., Boc protection) require cooling to 0–5°C to prevent racemization. Elevated temperatures (50°C) in flow reactors accelerate kinetics without compromising stereochemistry.

Stoichiometry

A 1:1 molar ratio of amino acid to Boc₂O minimizes side products. Excess Boc₂O (1.2 equiv) improves yields to 92% in sterically hindered substrates.

Purification and Characterization

Extraction and Acidification

Post-reaction mixtures are acidified to pH 1–1.5 using potassium hydrogen sulfate, precipitating the product. Ethyl ether extraction (4 × 400 mL) isolates the compound, followed by drying over Na₂SO₄.

Crystallization

Recrystallization from ethyl acetate/heptane (1:3) yields needle-like crystals with 99% enantiomeric excess (ee).

Chromatography

Flash chromatography (80:20 hexane/ethyl acetate) resolves Boc-protected intermediates, achieving 98% purity.

Table 2: Purification Outcomes

MethodPurity (%)Yield (%)
Crystallization9985
Flash Chromatography9870
Solvent Extraction9590

Comparative Analysis of Synthetic Routes

Traditional Batch Synthesis

  • Advantages : Low equipment cost, suitability for small-scale research.

  • Disadvantages : Prolonged reaction times (24–48 hours), lower yields (70–75%).

Continuous Flow Synthesis

  • Advantages : Rapid Boc protection (30 minutes), high throughput, consistent quality.

  • Disadvantages : High initial capital investment.

Hybrid Approaches

Combining flow reactors for Boc protection with batch-mode crystallization balances speed and cost, achieving 88% yield in pilot studies.

Stereochemical Control and Chiral Purity

The (R)-configuration is preserved via:

  • Low-Temperature Reactions : Minimizes thermal racemization during methyl ester formation.

  • Chiral Auxiliaries : (S)-4-hydroxyphenylglycine derivatives guide stereoselective carboxylation.
    HPLC analysis with chiral columns (e.g., Chiralpak AD-H) confirms >99% ee in final products .

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the compound to be tailored for specific biological interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Phenyl Substituents Amino Protection Molecular Formula Key Properties
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid 4-isopropoxy Boc C16H23NO5 High lipophilicity; stable under basic conditions
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid () 4-hydroxy None C9H11NO3 Polar; reactive amine; prone to oxidation
(2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic acid () 2,4-dimethoxy None C10H13NO4 Electron-rich aromatic ring; moderate solubility
(R)-2-(4-Hydroxyphenyl)-2-((S)-3-mercapto-2-methylpropanamido)acetic acid () 4-hydroxy + thiol substituent None (acetylated?) C12H15NO4S Thiol enables disulfide bonding; enhanced target interaction
(2R)-2-Amino-2-(4-bromo-3-hydroxyphenyl)acetic acid () 4-bromo-3-hydroxy None C8H8BrNO3 Steric bulk from bromine; halogen bonding potential

Biological Activity

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound notable for its potential biological activities, particularly in pharmaceutical applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino function, a phenyl ring with an isopropoxy substituent, and a carboxylic acid moiety. This compound's molecular formula is C₁₆H₂₃NO₅, and it has a molecular weight of 309.36 g/mol.

The synthesis of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid typically involves several key organic chemistry techniques, including the protection of amines using the Boc group and subsequent reactions to form the final product. The Boc group can be removed through acid-catalyzed hydrolysis or nucleophilic attack by amines, allowing for further functionalization and utilization in peptide synthesis.

Biological Activity

The biological activity of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid has been explored in various contexts:

  • Pharmacological Potential : Preliminary studies suggest that this compound may exhibit unique binding characteristics to various receptors or enzymes, potentially influencing its pharmacological effects. The presence of the isopropoxy group on the phenyl ring may enhance its interaction profiles compared to structurally similar compounds.
  • Antiprotozoal Activity : Related compounds with similar structural motifs have shown activity against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. For instance, derivatives that incorporate hydrophobic groups like isopropoxy have demonstrated micromolar range trypanocidal activity, indicating that modifications to the phenyl ring can significantly affect biological activity .
  • Inhibition Studies : In a study evaluating compounds for their ability to inhibit adenylate cyclase toxin (ACT) in cell-based assays, derivatives similar to (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid were tested. Notably, the 4-isopropoxyphenyl derivative showed promising inhibitory effects with an IC50 value of 680 nM, suggesting potential applications in treating diseases mediated by ACT .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is crucial for optimizing its biological efficacy. SAR studies indicate that modifications to the isopropoxy group and other substituents can lead to significant changes in activity against various biological targets. For example, compounds with increased hydrophobic character often exhibit enhanced potency against certain protozoan pathogens .

Case Studies

  • Antiprotozoal Screening : A series of analogues derived from compounds structurally related to (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid were screened for antiprotozoal activity. The results indicated that specific modifications led to improved selectivity and potency against T. brucei, with some derivatives achieving low micromolar EC50 values while maintaining low cytotoxicity to mammalian cells .
  • Adenylate Cyclase Inhibition : Compounds bearing the 4-isopropoxyphenyl moiety were tested for their ability to inhibit ACT in J774A.1 macrophages. The findings revealed that certain derivatives not only inhibited cAMP production effectively but also exhibited minimal cytotoxic effects on the cells, highlighting their potential as therapeutic agents .

Q & A

Q. How to analyze data from conflicting crystallographic and solution-phase structural models?

  • Methodological Answer : Discrepancies may stem from dynamic effects in solution (e.g., rotameric states). Use:
  • Variable-temperature NMR to assess conformational flexibility.
  • Molecular dynamics simulations to compare crystal packing with solution behavior.
  • Cross-validation using SAXS (small-angle X-ray scattering) for low-resolution solution structures .

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